molecular formula C9H9NS B042386 2-Ethyl-1,3-benzothiazole CAS No. 936-77-6

2-Ethyl-1,3-benzothiazole

Cat. No. B042386
Key on ui cas rn: 936-77-6
M. Wt: 163.24 g/mol
InChI Key: CVULGJIRGZVJHQ-UHFFFAOYSA-N
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Patent
US04289766

Procedure details

The procedure of Example 1 was repeated, except that the reactants consisted of 37.5 g. of 2-aminothiophenol and 17.5 g. of propionaldehyde. The residue which remained after the removal of solvent was distilled in vacuo, chromatographed on a silica gel column with toluene as eluant, and redistilled at 94°-104°/0.3 mm. to give 2-ethylbenzothiazoline. The following elemental micro-analysis was obtained:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH:9](=O)[CH2:10][CH3:11]>>[CH2:10]([C:11]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1)[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the removal of solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column with toluene as eluant
DISTILLATION
Type
DISTILLATION
Details
redistilled at 94°-104°/0.3 mm

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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